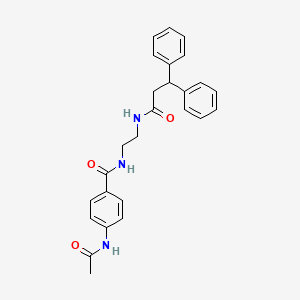

4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide

Description

4-Acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide is a benzamide derivative characterized by a central acetamido-substituted benzamide core linked via an ethyl spacer to a 3,3-diphenylpropanamide moiety.

Properties

IUPAC Name |

4-acetamido-N-[2-(3,3-diphenylpropanoylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3/c1-19(30)29-23-14-12-22(13-15-23)26(32)28-17-16-27-25(31)18-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-18H2,1H3,(H,27,31)(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUDZIPGMWMJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the acylation of aniline derivatives, followed by coupling reactions to introduce the diphenylpropanamido group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure consistency and quality of the final product.

Chemical Reactions Analysis

4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antibacterial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Key Compounds:

4-Acetamido-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (TG7-117)

- Substituents : Indole ring at the terminal ethyl group.

- Impact : The indole moiety introduces aromatic heterocyclic character, enhancing π-π stacking interactions with biological targets. This compound (MW: 336) was synthesized as an EP2 antagonist with high purity (95–98%) .

- Activity : Likely exhibits improved receptor selectivity compared to aliphatic substituents due to indole’s planar structure.

4-Acetamido-N-(2-(diethylamino)ethyl)benzamide hydrochloride Substituents: Diethylamino group. Impact: The basic tertiary amine increases solubility in acidic environments (e.g., physiological pH) and may enhance blood-brain barrier penetration. MW: 313.82 . Activity: Protonatable amines are common in CNS-targeting drugs, though specific data are unavailable.

4-Acetamido-N-(2-aminoethyl)benzamide Substituents: Primary amine. MW: 221.26 .

4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide Substituents: Sulfamoyl group. Impact: The sulfonamide moiety (logP: 2.07) balances lipophilicity and hydrogen-bonding capacity. MW: 432.5 .

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) Substituents: Methoxyphenyl and hydroxy groups. Impact: Methoxy groups enhance metabolic stability, while the hydroxy group enables hydrogen bonding. Yield: 34% . Activity: Demonstrated antimicrobial properties in benzimidazole analogs, linking phenolic groups to bioactivity .

Physicochemical and Pharmacokinetic Properties

Analysis:

- Lipophilicity : The diphenylpropanamide group in the target compound likely increases logP (~3.5) compared to analogs with polar substituents (e.g., sulfamoyl: logP 2.07). This enhances membrane permeability but may reduce aqueous solubility.

- Bioactivity : Indole-containing analogs (e.g., TG7-117) demonstrate receptor selectivity, while methoxy/hydroxy-substituted derivatives (e.g., Rip-B) show antimicrobial activity. The absence of electron-withdrawing groups (e.g., fluorine in ) in the target compound may limit metabolic stability .

Biological Activity

The compound 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide , identified by its CAS number 1021062-27-0 , is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 429.5 g/mol

- Structure : The compound features an acetamido group and a diphenylpropanamide moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1021062-27-0 |

| Molecular Formula | CHNO |

| Molecular Weight | 429.5 g/mol |

Neuropharmacological Effects

Recent studies have indicated that compounds with similar structures to 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide may exhibit neuropharmacological properties. Research has focused on peptides and peptidomimetics as potential treatments for neurodegenerative diseases such as Alzheimer's disease and pain management . The presence of the acetamido group suggests that this compound could influence neuroreceptor interactions.

The proposed mechanisms of action for similar compounds include:

- Inhibition of Neurotransmitter Reuptake : Compounds that inhibit the reuptake of neurotransmitters can enhance synaptic transmission and potentially improve cognitive functions.

- Modulation of Receptor Activity : By binding to specific receptors in the central nervous system (CNS), these compounds may exert anxiolytic or analgesic effects.

Case Studies

- Pain Management : A study exploring peptide-based drugs highlighted the efficacy of compounds similar to 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide in reducing pain through modulation of pain pathways in animal models .

- Alzheimer's Disease : Research indicated that molecules with structural similarities could protect against neurodegeneration by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Pharmacokinetics

Understanding the pharmacokinetics of 4-acetamido-N-(2-(3,3-diphenylpropanamido)ethyl)benzamide is crucial for assessing its therapeutic potential. Key parameters include:

- Bioavailability : Peptide-based drugs often have low oral bioavailability; however, new synthetic strategies are being developed to enhance this aspect.

- Metabolism : The stability of the compound in biological fluids is essential for its effectiveness. Studies suggest that modifications in structure can lead to improved half-lives in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.